molecular formula C15H8ClF3N2O2 B2966800 6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 477859-07-7

6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Cat. No. B2966800
CAS RN: 477859-07-7
M. Wt: 340.69
InChI Key: FOGMEAVMKBUZNQ-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one” is a complex organic molecule. It likely contains a benzoxazinone core, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found .

Scientific Research Applications

Synthesis and Structure

The compound, recognized for its relevance in organic synthesis, demonstrates a broad range of interactions and structural configurations. For instance, in the study of fluazinam, a fungicide, the crystal structure reveals hydrogen bonds and three-dimensional networks formed through Cl⋯Cl, O⋯Cl, and F⋯F contacts, highlighting the compound's versatile bonding capabilities (Youngeun Jeon et al., 2013). This structural complexity underpins the compound's potential applications in developing materials with specific interaction capabilities.

Supramolecular Chemistry

The synthesis of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit showcases the compound's utility in creating complex molecular architectures. These dendrimers exhibit self-assembling properties, forming homogeneously packed spherical nano-aggregates, thus offering insights into the design of advanced materials for nanotechnology applications (Cristina Morar et al., 2018).

Polymer Science

The compound's utility extends to polymer science, where it serves as a building block for creating polymers with desirable thermal and structural characteristics. For example, the synthesis of multifunctional benzoxazines highlights the compound's role in achieving low polymerization temperatures and diverse polymer structures, contributing to the development of materials with tailored thermal properties (Marc Soto et al., 2016).

Coordination Chemistry

The adaptable coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc(II) and mercury(II) reveals its potential in metal-organic frameworks (MOFs) and coordination compounds. Such studies open avenues for exploring new materials for catalysis, sensing, and separation technologies (G. A. Ardizzoia et al., 2010).

Flame Retardant Materials

Research on resveratrol-based tri-functional benzoxazines emphasizes the compound's significance in synthesizing materials with enhanced flame retardant properties. This application is critical in developing safer materials for use in various industries, from construction to electronics (Kan Zhang et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available sources .

properties

IUPAC Name

6-chloro-2-[3-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-9-4-5-12-11(7-9)13(22)23-14(21-12)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGMEAVMKBUZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

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